molecular formula C10H14N2 B1428143 N1-cyclobutylbenzene-1,2-diamine CAS No. 1190630-91-1

N1-cyclobutylbenzene-1,2-diamine

Cat. No.: B1428143
CAS No.: 1190630-91-1
M. Wt: 162.23 g/mol
InChI Key: JNCPBZZSGYTMKL-UHFFFAOYSA-N
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Description

N1-cyclobutylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a derivative of benzene, where the benzene ring is substituted with a cyclobutyl group and two amino groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-cyclobutylbenzene-1,2-diamine can be synthesized through the reduction of N-cyclobutyl-2-nitroaniline. The reduction is typically carried out using zinc and ammonium chloride in methanol at room temperature. The reaction mixture is stirred for about 2 hours, followed by filtration and extraction to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reduction reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N1-cyclobutylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of cyclobutyl-substituted anilines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc and ammonium chloride in methanol are commonly used.

    Substitution: Halogenated compounds and strong bases are often employed.

Major Products:

Scientific Research Applications

N1-cyclobutylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of N1-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and amino functionalities allow it to form hydrogen bonds and other interactions, influencing the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the context .

Comparison with Similar Compounds

    N1,N2-diphenylacenaphthylene-1,2-diimines: These compounds have similar diamine functionalities but differ in their aromatic substituents.

    N1,N2-dimethylbenzene-1,2-diamine: This compound has methyl groups instead of a cyclobutyl group.

Uniqueness: N1-cyclobutylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with specific properties .

Properties

IUPAC Name

2-N-cyclobutylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPBZZSGYTMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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